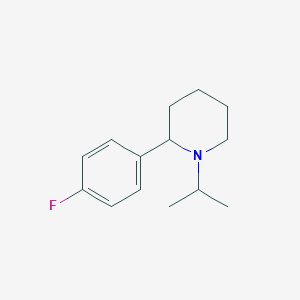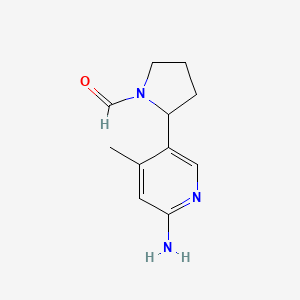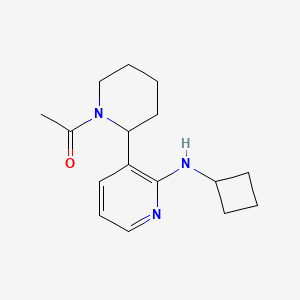
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL is a heterocyclic compound that features both pyridine and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL typically involves the coupling of pyridine and pyrimidine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or DMF, under an inert atmosphere, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(4-Hydroxypyridin-2-YL)-6-methylpyrimidin-4-OL
Reduction: 2-(4-Methoxypiperidin-2-YL)-6-methylpyrimidin-4-OL
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable interactions with various biological macromolecules, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxypyridin-4-yl)pyrimidine
- 2-(4-Hydroxypyridin-2-yl)-6-methylpyrimidine
- 2-(4-Methoxypyridin-2-yl)-6-chloropyrimidine
Uniqueness
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-(4-methoxypyridin-2-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-10(15)14-11(13-7)9-6-8(16-2)3-4-12-9/h3-6H,1-2H3,(H,13,14,15) |
Clave InChI |
SSYBIVCTIBGZTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)C2=NC=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)




![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11805922.png)

![(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B11805931.png)


